3,4,6-trimethyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-1-benzofuran-2-carboxamide
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Overview
Description
3,4,6-trimethyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-trimethyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the benzofuran core followed by the introduction of the oxazole ring and subsequent functionalization with the methyl and carboxamide groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
3,4,6-trimethyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
3,4,6-trimethyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and disease treatment.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3,4,6-trimethyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,4,6-trimethyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-1-benzofuran-2-carboxamide include:
- 3-(4-Methylbenzylidene)camphor
- Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and structural features
Properties
Molecular Formula |
C22H20N2O3 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
3,4,6-trimethyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H20N2O3/c1-12-5-7-16(8-6-12)17-11-19(27-24-17)23-22(25)21-15(4)20-14(3)9-13(2)10-18(20)26-21/h5-11H,1-4H3,(H,23,25) |
InChI Key |
NUXRILDBKUTDSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)C3=C(C4=C(C=C(C=C4O3)C)C)C |
Origin of Product |
United States |
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